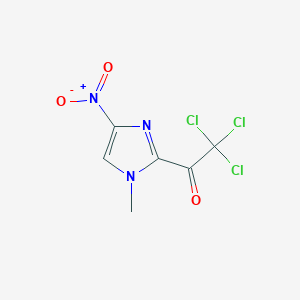

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The crystal structure of the compound has been determined in the orthorhombic space group Pbca . The CNO skeleton is essentially planar, except for the carbonyl O atom, which deviates by 0.217 (3) Å . There is a strong interaction between one of the nitro O atoms and a Cl atom of a neighboring molecule .Physical And Chemical Properties Analysis

The molecular formula of 1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole is C7H5Cl3N2O3 . It appears as pale yellow to yellowish-brown crystals or crystalline powder . The compound should be stored at 2-10 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

"1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" serves as a precursor in the synthesis of heterocyclic compounds. For instance, its reaction with other organic molecules has led to the creation of novel imidazole derivatives with potential applications in various fields, including medicinal chemistry and material science. Stefancich, Silvestri, and Artico (1993) detailed the synthesis of imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine derivatives, highlighting the compound's role in generating new chemical entities with distinct properties (Stefancich, Silvestri, & Artico, 1993).

Chemical Transformation and Reactivity

Research has explored the chemical reactivity and transformation capabilities of "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole." Crozet et al. (1985) studied its reactivity with tertiary nitronate anions, leading to compounds with ethylenic double bonds, demonstrating its utility in synthesizing structurally diverse molecules (Crozet et al., 1985).

Material Science Applications

In material science, the compound has been investigated for its potential in creating energetic materials and ionic liquids. Gao et al. (2006) prepared and analyzed thermally stable azolium salts derived from "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole," which could have implications for developing high-density materials with specific thermal properties (Gao et al., 2006).

Advanced Synthesis Techniques

An improved synthesis method for "1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole" was reported by Masiukiewicz, Mrugala, and Rzeszotarska (2005), emphasizing the compound's significance in facilitating efficient and reproducible chemical synthesis processes (Masiukiewicz, Mrugala, & Rzeszotarska, 2005).

Crystal Structure Analysis

The compound's crystal structure and its derivatives have been analyzed to understand better its interactions and bonding patterns, crucial for designing compounds with desired physical and chemical properties. Wu, Liu, and Ng (2005) discussed the hydrolysis product of a closely related compound, highlighting the importance of structural analysis in understanding the compound's behavior and applications (Wu, Liu, & Ng, 2005).

Propiedades

IUPAC Name |

2,2,2-trichloro-1-(1-methyl-4-nitroimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N3O3/c1-11-2-3(12(14)15)10-5(11)4(13)6(7,8)9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKVZBLTZFTRTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426739 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-nitro-2-(trichloroacetyl)-1H-imidazole | |

CAS RN |

120095-64-9 |

Source

|

| Record name | 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-imidazol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.